1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid

pipecolic acid synthesis carboxylation yield steric effects

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (commonly referred to as N-Boc-4-phenylpipecolic acid) is a protected cyclic α-amino acid building block belonging to the 4-substituted pipecolic acid class. It features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a carboxylic acid at the 2-position, enabling controlled incorporation into peptides and peptidomimetics via standard coupling chemistry.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 261777-31-5
Cat. No. B1419459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid
CAS261777-31-5
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)
InChIKeyDAYGDJLPGZOFEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS 261777-31-5): A Protected 4-Phenylpipecolic Acid Scaffold for Targeted Protease Inhibitor Synthesis


1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (commonly referred to as N-Boc-4-phenylpipecolic acid) is a protected cyclic α-amino acid building block belonging to the 4-substituted pipecolic acid class [1]. It features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a carboxylic acid at the 2-position, enabling controlled incorporation into peptides and peptidomimetics via standard coupling chemistry . The compound serves as a key intermediate in the synthesis of selective trypsin inhibitors such as MNAPPA, distinguishing it from 4-methylpipecolic acid derivatives that are incorporated into thrombin inhibitors like argatroban [2]. It is supplied commercially at purities typically ≥95–97% .

Why N-Boc-4-phenylpipecolic Acid Cannot Be Freely Substituted with Other 4-Substituted or N-Protected Pipecolic Acids


The 4-substituent on the pipecolic acid scaffold directly dictates the pharmacological target of the final drug molecule: 4-phenyl derivatives confer trypsin selectivity (MNAPPA), whereas 4-methyl derivatives are integral to thrombin inhibition (argatroban) [1]. Interchanging the N-protecting group (e.g., Boc vs. Cbz) alters the deprotection conditions and may compromise downstream synthetic compatibility, even when the resolved enantiomeric excess is comparable (>98% ee for both groups in diastereomeric salt resolution) [2]. Furthermore, the steric and electronic properties of the 4-substituent affect the yield of key synthetic transformations—the carboxylation of N-Boc-4-phenylpiperidine proceeds in 61% yield, and this efficiency can vary significantly with bulkier 4-alkyl analogs [2]. These differences mean that substituting a seemingly similar building block can lead to divergent synthetic routes, altered target selectivity, and irreproducible biological outcomes.

Quantitative Differentiation Evidence for 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid Against Structural Analogs


Carboxylation Yield of N-Boc-4-phenylpiperidine Compared with 4-Alkyl Analogs

In a direct synthesis comparison within the same study, N-Boc-4-phenylpiperidine was deprotonated with sec-BuLi/TMEDA and treated with CO₂ to yield the cis-4-phenylpipecolic acid derivative in 61% yield after crystallization [1]. The same paper describes analogous procedures for 4-tert-butyl and 4-isopropyl derivatives; while explicit yields for those substrates are not listed in the available abstract, the authors note that the steric bulk of the 4-substituent influences reaction efficiency, and the phenyl derivative provides a balanced profile of reactivity and crystallinity that facilitates purification [1]. This makes the 4-phenyl building block a pragmatic choice when both synthetic accessibility and downstream complexity are priorities.

pipecolic acid synthesis carboxylation yield steric effects

Enantiomeric Purity Following Diastereomeric Salt Resolution: Boc vs. Cbz Protection

Using L-tyrosine hydrazide as a chiral resolving agent, both N-Boc- and N-Cbz-protected 4-cis-D-pipecolic acid derivatives were obtained in >98% enantiomeric excess [1]. While the enantiomeric purity is equivalent, the Boc group offers acid-labile deprotection that is orthogonal to the hydrogenolytic conditions required for Cbz removal, providing greater flexibility in multi-step synthetic sequences where other reducible functionalities are present [1]. This orthogonality is a practical differentiator when selecting a building block for solid-phase peptide synthesis or complex molecule construction.

chiral resolution enantiomeric excess protecting group compatibility

Target Selectivity Conferred by the 4-Phenyl Substituent: Trypsin vs. Thrombin Inhibition

4-Phenylpipecolic acid is the core scaffold of MNAPPA, a selective trypsin inhibitor; closely related 4-phenylpiperidine-2-carboxylic acid derivatives have demonstrated trypsin IC₅₀ values as low as 0.0003 mM (0.3 µM) [1]. In contrast, 4-methylpipecolic acid is the essential building block of argatroban, a clinically used thrombin inhibitor with a Ki of approximately 1–2 nM [2]. This illustrates a class-level principle: the nature of the 4-substituent on the pipecolic acid ring is a primary determinant of serine protease target selectivity. Therefore, selecting the 4-phenyl building block predetermines the trajectory toward trypsin-selective inhibitors, whereas 4-methyl analogs steer toward thrombin inhibition.

protease selectivity trypsin inhibitor thrombin inhibitor MNAPPA argatroban

Commercial Availability and Purity Benchmarks Relative to Non-Commercial Analogs

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid is stocked by multiple major chemical suppliers (AKSci, ChemImpex, Aladdin, BOC Sciences, CymitQuimica) at purities of 95–97% or higher [REFS-1, REFS-2]. By comparison, the corresponding 4-isopropyl and 4-tert-butyl N-Boc pipecolic acid derivatives are rarely stocked and often require custom synthesis, leading to longer lead times and higher procurement costs [1]. This supply chain maturity reduces project risk for laboratories that require reproducible access to a validated building block.

commercial availability purity supply chain reliability

Optimal Application Scenarios for 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid Based on Evidence


Synthesis of Selective Trypsin and Trypsin-Like Serine Protease Inhibitors

When the research objective is to develop inhibitors selective for trypsin over thrombin, 1-(tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid is the appropriate building block. The 4-phenyl substituent directs selectivity toward trypsin (IC₅₀ = 0.3 µM for a representative derivative), whereas 4-methyl analogs lead to thrombin inhibition [1]. The Boc group permits acid-mediated deprotection under conditions compatible with most peptide coupling strategies .

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

In synthetic sequences where orthogonal deprotection is required (e.g., solid-phase peptide synthesis with acid-labile linkers), the Boc-protected 4-phenylpipecolic acid is preferable to the Cbz analog. Both give >98% ee after chiral resolution, but the Boc group is removed under acidic conditions, avoiding the hydrogenolysis step needed for Cbz that could reduce other functionalities [1].

Medicinal Chemistry Library Synthesis with Reliable Supply Chain

For drug discovery programs requiring reproducible access to a 4-aryl pipecolic acid scaffold, this compound offers the most robust commercial supply among the 4-substituted N-Boc pipecolic acid class. It is stocked by multiple vendors at ≥95% purity, whereas 4-alkyl analogs require custom synthesis with associated lead-time and cost penalties . This makes it the default choice for initial library construction and SAR exploration.

Diastereoselective Synthesis of cis-4-Phenylpipecolic Acid Derivatives

The direct carboxylation of N-Boc-4-phenylpiperidine with CO₂ provides the cis-4-phenylpipecolic acid derivative in 61% yield with good crystallinity, enabling straightforward purification [1]. This route is advantageous for laboratories seeking a concise entry to cis-configured 4-phenylpipecolic acid scaffolds without recourse to multi-step chiral pool approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.